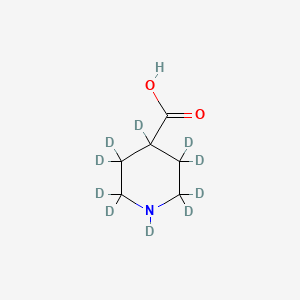![molecular formula C11H11F3N2 B13422971 2-[[4-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole CAS No. 3038-60-6](/img/structure/B13422971.png)
2-[[4-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[4-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a dihydroimidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-(trifluoromethyl)benzyl chloride and imidazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The 4-(trifluoromethyl)benzyl chloride is added to a solution of imidazole and potassium carbonate in DMF. The mixture is heated to around 100°C and stirred for several hours until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions and the use of alternative solvents or catalysts may be employed to improve the overall process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[4-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
2-[[4-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure and properties.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of 2-[[4-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The imidazole ring can act as a ligand, binding to metal ions or enzymes and modulating their activity. This compound may also interact with receptors or proteins involved in various biological processes, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(trifluoromethyl)phenyl derivatives: Compounds with similar trifluoromethyl-phenyl structures but different functional groups attached to the phenyl ring.
Imidazole derivatives: Compounds with the imidazole ring but different substituents on the ring.
Uniqueness
2-[[4-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole is unique due to the combination of the trifluoromethyl group and the dihydroimidazole ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications.
Propriétés
Numéro CAS |
3038-60-6 |
|---|---|
Formule moléculaire |
C11H11F3N2 |
Poids moléculaire |
228.21 g/mol |
Nom IUPAC |
2-[[4-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C11H11F3N2/c12-11(13,14)9-3-1-8(2-4-9)7-10-15-5-6-16-10/h1-4H,5-7H2,(H,15,16) |
Clé InChI |
OXIKUCONSRWLPM-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)CC2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


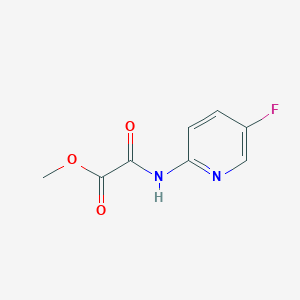
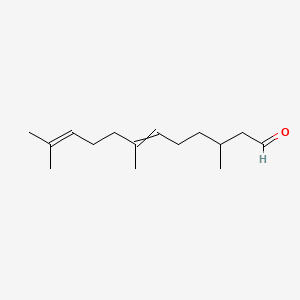

![N,N-diethylethanamine;3-[5-methoxy-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B13422899.png)
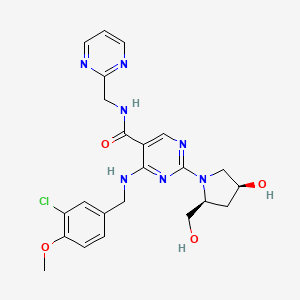
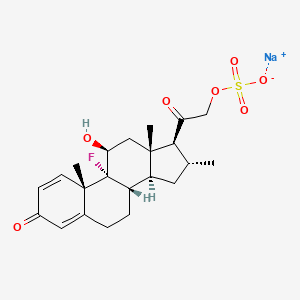

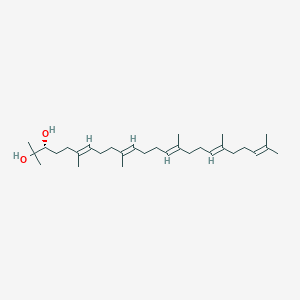

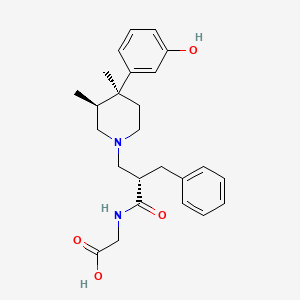
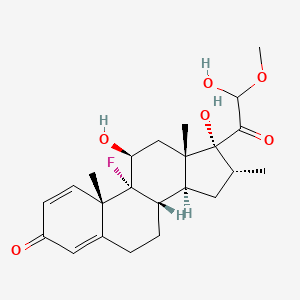
![4-[5-methyl-4-[4-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]but-2-en-2-yl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid](/img/structure/B13422956.png)

